N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidophenyl group, an imidazole ring, and a sulfanylacetamide linkage. It has been studied for its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the imidazole derivative, followed by the introduction of the sulfanylacetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents such as dichloromethane, ethanol
Catalysts: Acid or base catalysts, transition metal catalysts
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-Indomethacin amide: Known for its selective inhibition of COX-2.
1-(4-acetamidophenyl)-3-(4-methyl-3-nitrophenyl)urea: Studied for its unique chemical properties.
Uniqueness
N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide stands out due to its specific structural features, which confer unique biological activities and potential applications. Its combination of an imidazole ring and a sulfanylacetamide linkage makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15-3-5-17(6-4-15)13-25-12-11-22-21(25)28-14-20(27)24-19-9-7-18(8-10-19)23-16(2)26/h3-12H,13-14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZQLZNYKKYRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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